5-Amino-1,2,3-thiadiazole-N-phenoxycarbonyl-4-carboxylic acid ethyl ester
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Overview
Description
5-Amino-1,2,3-thiadiazole-N-phenoxycarbonyl-4-carboxylic acid ethyl ester is a chemical compound with the molecular formula C11H10N4O4S. It is known for its unique structure, which includes a thiadiazole ring, an amino group, and a phenoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,2,3-thiadiazole-N-phenoxycarbonyl-4-carboxylic acid ethyl ester typically involves the reaction of 5-amino-1,2,3-thiadiazole-4-carboxylic acid with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,2,3-thiadiazole-N-phenoxycarbonyl-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phenoxycarbonyl group can be reduced to form corresponding alcohols.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
5-Amino-1,2,3-thiadiazole-N-phenoxycarbonyl-4-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1,2,3-thiadiazole-N-phenoxycarbonyl-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound is known to bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1,3,4-thiadiazole derivatives
- 5-Amino-1,2,3-thiadiazole-4-carboxylic acid
- Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
Uniqueness
5-Amino-1,2,3-thiadiazole-N-phenoxycarbonyl-4-carboxylic acid ethyl ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its phenoxycarbonyl group, in particular, enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
ethyl 5-(phenoxycarbonylamino)thiadiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-2-18-11(16)9-10(20-15-14-9)13-12(17)19-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPHNPRVMWSGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)NC(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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